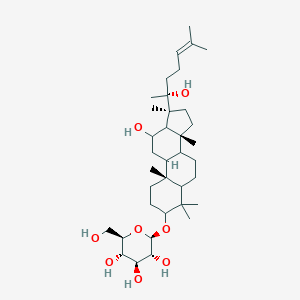

20(R)-Ginsenoside Rh2

描述

20(R)-Ginsenoside Rh2 (20(R)-Rh2) is a stereoisomer of the triterpene saponin ginsenoside Rh2, distinguished by the R-configuration of the hydroxyl group at the C-20 position of its dammarane skeleton . It is a rare secondary metabolite found in trace amounts in red ginseng (Panax ginseng) and is synthesized via enzymatic or chemical conversion of precursor ginsenosides like Rg3 . Structurally, it comprises a protopanaxadiol (PPD) aglycone core with a single glucopyranosyl moiety at the C-3 position, contributing to its moderate polarity and molecular weight (622.88 g/mol) .

20(R)-Rh2 exhibits diverse pharmacological activities, including anticancer, immunomodulatory, and chemoprotective effects. Notably, it modulates tumor-associated macrophages (TAMs) by promoting their polarization from pro-tumor M2 to anti-tumor M1 phenotypes .

准备方法

合成路线和反应条件: 20®-人参皂苷Rh2 的制备通常涉及人参皂苷Rb1 或人参皂苷Rd 的水解。 此过程可以通过酶水解或酸水解来实现。 酶水解由于其特异性和温和的反应条件而更受欢迎。 所使用的酶包括β-葡萄糖苷酶和纤维素酶,它们选择性地裂解连接在苷元上的糖基 .

工业生产方法: 20®-人参皂苷Rh2 的工业生产涉及从人参中提取人参皂苷,然后进行水解。 提取通常使用乙醇或甲醇等溶剂进行。 然后使用色谱技术对水解产物进行纯化,以获得高纯度的 20®-人参皂苷Rh2 .

化学反应分析

反应类型: 20®-人参皂苷Rh2 经历各种化学反应,包括:

氧化: 此反应可由过氧化氢等氧化剂催化,导致形成氧化衍生物。

还原: 还原反应可以使用硼氢化钠等还原剂进行,导致形成还原衍生物。

常用试剂和条件:

氧化: 过氧化氢,温和的酸性或碱性条件。

还原: 硼氢化钠,温和的酸性或碱性条件。

主要产物: 从这些反应形成的主要产物包括 20®-人参皂苷Rh2 的各种氧化、还原和取代衍生物,每种都表现出独特的药理作用 .

科学研究应用

Anticancer Activity

Mechanisms of Action

20(R)-Ginsenoside Rh2 exhibits significant anticancer effects across multiple cancer types by modulating various signaling pathways. It has been shown to influence pathways related to cell cycle regulation, apoptosis, and drug resistance.

- Cell Cycle Regulation : G-Rh2 induces G1 phase arrest in cancer cells by downregulating cyclin-dependent kinase (CDK) proteins and cyclins, which are crucial for cell cycle progression. For instance, in human lung cancer A549 cells, G-Rh2 significantly reduced the expression of CDK4 and cyclin D1 .

- Apoptosis Induction : G-Rh2 promotes apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .

- Drug Resistance Reversal : Research has indicated that G-Rh2 can enhance the efficacy of chemotherapeutic agents by reversing drug resistance mechanisms in various cancer models .

In Vivo Studies

In animal models, G-Rh2 has demonstrated potent tumor growth inhibition. For example, in a lung cancer xenograft model, treatment with this compound resulted in a significant reduction in tumor size without notable toxicity .

| Cancer Type | In Vitro Effect | In Vivo Effect |

|---|---|---|

| Lung Cancer | Induces G1 phase arrest | Reduces tumor size significantly |

| Liver Cancer | Promotes apoptosis | Inhibits tumor growth |

| Breast Cancer | Modulates signaling pathways | Enhances therapeutic effects |

Anti-Inflammatory Effects

G-Rh2 has been recognized for its anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in various cell types. This suggests potential applications in treating inflammatory diseases .

Osteoclastogenesis Inhibition

Research has shown that this compound selectively inhibits osteoclastogenesis without cytotoxic effects. In vitro studies using RAW264 cells demonstrated that G-Rh2 effectively reduced osteoclast formation, suggesting its potential as a therapeutic agent for bone diseases characterized by increased osteoclastic activity .

Muscle Regeneration

Recent studies have identified G-Rh2 as a promising candidate for muscle regeneration therapies. It acts as a p27^Kip1 inhibitor, enhancing myoblast proliferation and promoting recovery from muscle degeneration. This effect was confirmed in both zebrafish and mammalian models, indicating its potential application in treating muscle wasting conditions .

作用机制

20®-人参皂苷Rh2 通过多个分子靶点和途径发挥其作用:

抗癌: 它通过诱导细胞周期停滞和促进凋亡来抑制癌细胞的增殖。

抗炎: 它通过抑制促炎细胞因子和介质的产生来减少炎症。

神经保护: 它通过激活抗氧化途径,可能保护神经元免受氧化应激和凋亡.

类似化合物:

- 20(S)-人参皂苷Rh2

- 20(S)-人参皂苷Rg3

- 20®-人参皂苷Rg3

- 20(S)-人参皂苷Rh1

- 20®-人参皂苷Rh1

比较: 20®-人参皂苷Rh2 由于其特定的立体化学而独一无二,这影响了其生物活性。 与其 20(S) 对应物相比,20®-人参皂苷Rh2 在各种生物测定中表现出不同的药代动力学和效力。 例如,已显示 20®-人参皂苷Rh2 比 20(S)-人参皂苷Rh2 对癌细胞增殖具有更强的抑制作用 .

参考文献

相似化合物的比较

20(S)-Ginsenoside Rh2

The S-configuration at C-20 differentiates 20(S)-Rh2 from its R-epimer. While both isomers share identical molecular formulas (C₃₆H₆₂O₈), their stereochemistry critically influences bioactivity and pharmacokinetics:

- Pharmacokinetics :

- Bioactivity :

- P-glycoprotein (P-gp) Regulation :

Ginsenoside Rg3

Ginsenoside Rg3 is a precursor to Rh2, structurally characterized by an additional glucopyranosyl group at the C-20 position .

- Metabolism :

- Bioactivity :

- Stereoselectivity :

Ginsenoside Rh1

Rh1 differs from Rh2 by the position of its glucopyranosyl group (C6 instead of C3), increasing its polarity .

- Antioxidant Activity :

- Bioavailability: Limited data suggest Rh1 has lower intestinal absorption than Rh2 due to higher efflux ratios .

Protopanaxadiol (PPD)

PPD is the deglycosylated metabolite of Rh2, formed via intestinal microbial hydrolysis .

- Bioactivity: PPD exhibits stronger anticancer activity than Rh2. Notably, 20(S)-PPD (derived from 20(S)-Rh2) accumulates in plasma, whereas 20(R)-PPD is undetectable .

- Mechanistic Differences :

Comparative Data Table

Mechanistic and Research Implications

- Stereoselective Pharmacokinetics: The R/S configuration dictates metabolic fate.

- P-gp Interactions : 20(S)-Rh2 and its metabolite 20(S)-PPD synergistically inhibit P-gp, overcoming multidrug resistance. In contrast, 20(R)-Rh2 shows antagonistic effects at high doses .

- Clinical Relevance: The superior bioavailability and bioactivity of 20(S)-Rh2 make it a preferred candidate for chemotherapy adjuvants, while 20(R)-Rh2 may find niche applications in non-cytotoxic immunomodulation .

生物活性

20(R)-Ginsenoside Rh2, a bioactive compound derived from ginseng, has garnered significant attention due to its diverse biological activities, particularly in cancer treatment, antiviral properties, and effects on bone metabolism. This article presents a comprehensive overview of the biological activity of this compound, supported by detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a saponin with a dammarane skeleton. Its structure is characterized by a hydroxyl group at the C-20 position, which influences its biological activity compared to its stereoisomer, 20(S)-Ginsenoside Rh2. The distinct stereochemistry is crucial for its selective actions in various biological processes .

Research indicates that this compound exerts potent anticancer effects through several mechanisms:

- Inhibition of NF-κB Activation : this compound directly binds to Annexin A2, disrupting its interaction with the NF-κB p50 subunit. This interaction inhibits NF-κB nuclear translocation and reduces the expression of anti-apoptotic genes such as c-IAP1, c-IAP2, and Survivin, thereby promoting apoptosis in cancer cells .

- Targeting HSP90A : Another study identified HSP90A as a key target of this compound. The compound disrupts the HSP90A-Cdc37 chaperone complex, leading to cell cycle arrest at the G0-G1 phase and inhibition of cell proliferation in liver cancer cells .

Case Studies

- Liver Cancer : In vitro studies demonstrated that this compound significantly inhibited the growth of HepG2 liver cancer cells. The compound's ability to downregulate critical signaling pathways associated with tumor growth was evident from gene expression analysis .

- Osteoclastogenesis : A study showed that this compound selectively inhibited osteoclastogenesis without cytotoxic effects on RAW264 cells. This suggests potential therapeutic applications in bone diseases characterized by excessive bone resorption .

Antiviral Activity

This compound has demonstrated antiviral properties against gammaherpesviruses. It effectively inhibited the replication of murine gammaherpesvirus 68 (MHV-68) with an IC50 value of 2.77 μM. Additionally, it suppressed lytic replication in Kaposi's sarcoma-associated herpesvirus (KSHV) positive cell lines . These findings suggest its potential as a therapeutic agent for viral infections.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its clinical application. Research has focused on the deglycosylation kinetics of this compound and its metabolites. A mechanism-based pharmacokinetic model has been developed to characterize these processes following intravenous and oral administration .

Summary of Biological Activities

The following table summarizes the key biological activities and mechanisms of action associated with this compound:

常见问题

Q. Basic: What in vitro models are commonly used to evaluate the cytotoxic effects of 20(R)-Ginsenoside Rh2 on cancer cells?

Methodological Answer:

The cytotoxic effects of this compound are typically assessed using human cancer cell lines such as lung adenocarcinoma A549, hepatocellular carcinoma HepG2, and colon cancer cells. Key assays include:

- MTT/Proliferation Assays : To quantify cell viability reduction at varying concentrations (e.g., IC50 calculations) .

- Flow Cytometry : For apoptosis detection via Annexin V/PI staining, caspase-3/7 activation, and mitochondrial membrane potential analysis .

- Comparative Stereoisomer Studies : Parallel testing of 20(R)- and 20(S)-Rh2 to evaluate structural influences on cytotoxicity .

Q. Advanced: How do the stereochemical configurations (20(R) vs. 20(S)) of Ginsenoside Rh2 affect their pharmacokinetic profiles?

Methodological Answer:

Stereochemistry significantly impacts absorption, metabolism, and P-glycoprotein (P-gp) interactions:

- Oral Absorption : 20(S)-Rh2 shows higher bioavailability (AUC and Cmax) in rats than 20(R)-Rh2 due to stereoselective intestinal uptake .

- Metabolic Stability : 20(R)-Rh2 deglycosylates into 20(R)-protopanaxadiol (Ppd) in the gut, but 20(R)-Ppd is poorly absorbed, unlike 20(S)-Ppd .

- LC-MS Quantification : Stereoselective separation using C18 columns and mass spectrometry distinguishes epimers (retention times: 6.9 min for 20(S)-Rh2 vs. 7.9 min for 20(R)-Rh2) .

Q. Basic: What methodological approaches are used to study the matrix metalloproteinase (MMP) inhibitory activity of this compound?

Methodological Answer:

MMP inhibition is evaluated through:

- Zymography : Gelatin-based assays to detect MMP activity reduction in cancer cell supernatants .

- ELISA/Western Blot : Quantify MMP-2/9 protein expression levels in treated vs. untreated cells .

- Invasion Assays : Transwell chambers with Matrigel to assess inhibition of cancer cell migration .

Q. Advanced: How can researchers address discrepancies in the apoptotic effects of this compound across different cancer cell lines?

Methodological Answer:

Discrepancies arise due to cell-specific signaling pathways and experimental variables. Strategies include:

- Pathway-Specific Knockdowns : siRNA silencing of targets like PI3K/AKT or NF-κB to validate mechanistic consistency .

- Multi-Omics Integration : Transcriptomics/proteomics to identify cell line-specific apoptotic markers .

- Dose-Response Curves : Ensure consistency in IC50 calculations and exposure times across studies .

Q. Advanced: What in vivo models and dosing regimens are appropriate for assessing the P-glycoprotein modulatory effects of this compound?

Methodological Answer:

- Rat Models : Administer 20(R)-Rh2 (5–50 mg/kg) orally, followed by P-gp substrates (e.g., digoxin). Measure plasma concentrations via LC-MS to assess P-gp inhibition .

- Dose Dependency : Low-dose 20(R)-Rh2 enhances digoxin absorption, but effects diminish at higher doses due to competing metabolic pathways .

- Intestinal Perfusion Studies : Isolate intestinal segments to quantify Rh2-Ppd conversion and P-gp activity .

Q. Basic: What analytical techniques are recommended for quantifying this compound and its metabolites in biological matrices?

Methodological Answer:

- LC-MS/MS : Using C18 columns and SIM mode for specificity. Linear ranges of 1–1000 nM with R² > 0.995 .

- Plasma Protein Binding Assays : Equilibrium dialysis to measure unbound fractions (e.g., 27% in humans vs. 70% in rats) .

- Metabolite Identification : Compare retention times and fragmentation patterns with authenticated standards (e.g., 20(S)-Ppd vs. 20(R)-Ppd) .

Q. Advanced: How does the plasma protein binding of this compound differ between species, and what implications does this have for preclinical studies?

Methodological Answer:

- Species Differences : Binding is 70% in rats vs. 27% in humans, affecting free drug concentrations and extrapolation to clinical doses .

- Method Optimization : Use equilibrium dialysis with LC-MS validation to account for matrix effects .

- Pharmacokinetic Modeling : Adjust dosing regimens in animal studies to reflect human protein binding profiles .

Q. Advanced: What strategies improve the bioavailability of this compound in pharmacokinetic studies?

Methodological Answer:

- Lipid-Based Formulations : Nanoemulsions or liposomes to enhance solubility and intestinal absorption .

- Co-Administration with P-gp Inhibitors : Low-dose verapamil to reduce efflux and increase plasma exposure .

- Prodrug Design : Glycosylation modifications to improve metabolic stability .

Q. Basic: How do microbial bioconversion methods improve the yield of this compound compared to traditional extraction?

Methodological Answer:

- Enzymatic Hydrolysis : Use β-glucosidase-expressing GRAS strains (e.g., Lactococcus lactis) to convert protopanaxadiol (PPD) into Rh2-Mix .

- Acid-Alkaline Treatment : Sequential processing of ginseng extracts to isolate 20(R)-Rh2 from Rg3 epimers .

- HPLC Purification : Achieve >95% purity using C18 columns and gradient elution .

Q. Advanced: What signaling pathways (e.g., PI3K/AKT/GSK-3β) are implicated in this compound-induced apoptosis, and how are they validated?

Methodological Answer:

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31-,33-,34+,35+,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUVNOCSBYYHIS-SUEBGMEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。